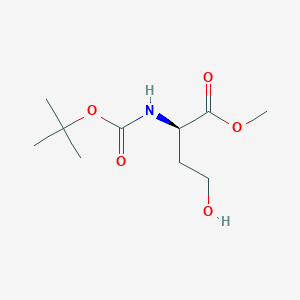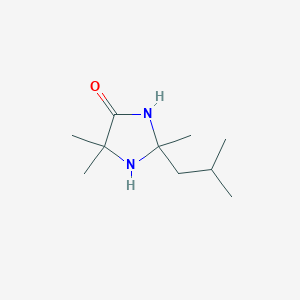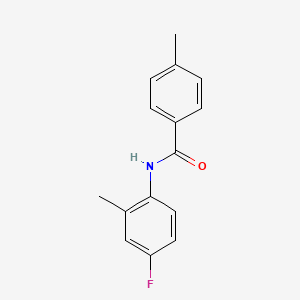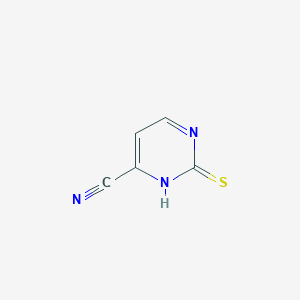
2-Mercaptopyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercaptopyrimidine-4-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the second position and a cyano group (-CN) at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopyrimidine-4-carbonitrile typically involves the condensation of suitable precursors under specific reaction conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with an appropriate α,β-unsaturated ketone in glacial acetic acid . Another approach includes the use of 4,6-diamino-2-mercaptopyrimidine as a chelating agent for the preparation of metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
2-Mercaptopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion to amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-Mercaptopyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the preparation of catalysts and other functional materials.
作用机制
The mechanism of action of 2-Mercaptopyrimidine-4-carbonitrile involves its interaction with molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
- 2-Mercaptopyridine-3-carbonitrile
- 2-Mercaptopyridine-5-carbonitrile
- 4,6-Diamino-2-mercaptopyrimidine
Uniqueness
2-Mercaptopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .
属性
CAS 编号 |
1330755-49-1 |
|---|---|
分子式 |
C5H3N3S |
分子量 |
137.16 g/mol |
IUPAC 名称 |
2-sulfanylidene-1H-pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C5H3N3S/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9) |
InChI 键 |
SKEOFJGCGAOJAR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=S)N=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


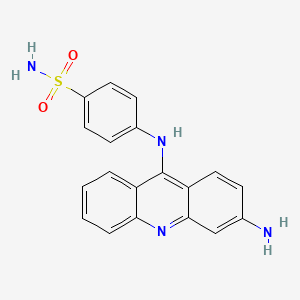
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
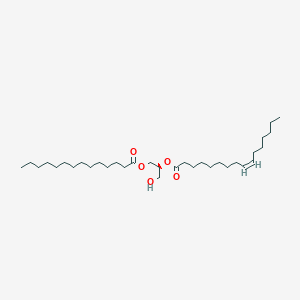
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)

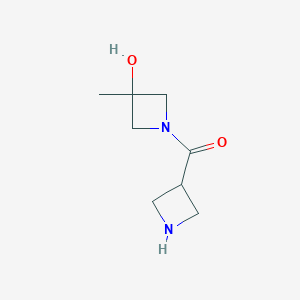

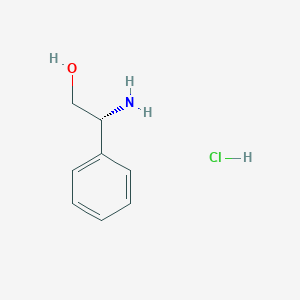
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
